molecular formula C13H18N6O2S B6452747 6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-9-methyl-9H-purine CAS No. 2549040-88-0

6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No.: B6452747
CAS No.: 2549040-88-0
M. Wt: 322.39 g/mol
InChI Key: QEDBZPVVWDZZED-UHFFFAOYSA-N
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Description

6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-9-methyl-9H-purine is a synthetic purine analog designed for research applications. Purine analogs are a significant class of antimetabolites recognized for their potential in biochemical research, particularly in investigating pathways related to cell proliferation . The molecular structure of this compound, which features a purine core linked to a piperazinyl group bearing a cyclopropanesulfonyl substituent, is engineered for enhanced metabolic stability and membrane permeability, making it a valuable tool for probing intracellular signaling processes . Compounds based on the 6-(piperazin-1-yl)-9H-purine scaffold have demonstrated considerable research value in studies of kinase inhibition . Specifically, closely related analogs have been identified as potent and selective inhibitors of key kinases, including Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK) . The potential mechanism involves interaction with the kinase activation loop, leading to the disruption of downstream signaling pathways. Such pathways often involve proteins like c-Src, retinoblastoma (Rb), cyclin E, and cdk2, which are central to cell cycle progression and survival . Consequently, this compound is a candidate for research focused on understanding tyrosine kinase signaling and its effects in various biological models.

Properties

IUPAC Name

6-(4-cyclopropylsulfonylpiperazin-1-yl)-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2S/c1-17-9-16-11-12(17)14-8-15-13(11)18-4-6-19(7-5-18)22(20,21)10-2-3-10/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDBZPVVWDZZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-9-methyl-9H-purine typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with a cyclopropanesulfonyl group. This can be achieved through the reaction of piperazine with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Purine Derivative: The cyclopropanesulfonyl-substituted piperazine is then coupled with a purine derivative, such as 9-methyl-9H-purine, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-9-methyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential
6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-9-methyl-9H-purine has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Research indicates that compounds with similar structures can act as antagonists or agonists at specific receptors, which may lead to the development of new medications for conditions such as anxiety, depression, and other neuropsychiatric disorders .

Case Study: Receptor Interaction
In a study examining the interaction of similar compounds with histamine receptors, it was found that modifications to the piperazine and purine rings significantly influenced receptor binding affinity and selectivity. This suggests that this compound could be optimized for enhanced therapeutic effects through structural modifications .

Pharmacology

Biochemical Assays
The compound is utilized in biochemical assays to study its effects on cellular processes. For instance, it has been used to investigate the modulation of neurotransmitter systems, particularly in relation to serotonin and dopamine pathways. These studies are crucial for understanding how such compounds can influence mood and behavior.

Mechanism of Action
The mechanism of action involves interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, its interaction with serotonin receptors could provide insights into its potential use as an antidepressant .

Industrial Applications

Synthesis of Complex Organic Molecules
In addition to its medicinal applications, this compound serves as a precursor in the synthesis of other complex organic molecules. Its unique structure allows it to be a versatile building block in organic synthesis, particularly in the pharmaceutical industry where it can lead to the development of novel drug candidates.

Mechanism of Action

The mechanism of action of 6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl vs. Acyl Groups : Sulfonyl-containing derivatives (e.g., butylsulfonyl ) exhibit higher thermal stability (melting points >180°C) compared to acylated analogs (e.g., trifluoroacetyl, m.p. 210°C ), likely due to stronger intermolecular interactions.
  • Cyclopropane Impact: The cyclopropanesulfonyl group in the target compound may confer enhanced metabolic resistance compared to linear alkylsulfonyl groups (e.g., butylsulfonyl) due to its rigid, non-planar geometry .

Anticancer Activity

  • PP17 (9-sec-butyl derivative) : Demonstrated potent G2/M phase arrest and apoptosis in MCF-7 cells, highlighting the importance of N-9 alkyl substituents in anticancer activity .
  • Chlorophenyl-Substituted Analogs : Compounds with 8-(2-Cl) and 9-(4-Cl) phenyl groups (e.g., compounds 15–19 ) show high purity but lack explicit activity data, suggesting their utility as intermediates rather than therapeutic leads.

Structure-Activity Relationships (SAR)

  • Piperazine Flexibility : Bulky substituents (e.g., tetrahydro-2H-pyran-4-ylcarbonyl ) reduce conformational flexibility, possibly hindering target binding. The cyclopropanesulfonyl group balances rigidity and steric bulk.
  • Electronic Effects : Electron-withdrawing sulfonyl groups enhance stability but may reduce nucleophilicity at the purine core, affecting reactivity in further functionalization .

Biological Activity

6-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-9-methyl-9H-purine is a synthetic compound with potential therapeutic applications. Its structure features a purine core, which is known for its biological significance, particularly in cellular processes and signaling pathways. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological effects, and relevant research findings.

Structural Overview

The compound's chemical structure can be represented as follows:

C18H22N6O2S\text{C}_{18}\text{H}_{22}\text{N}_{6}\text{O}_{2}\text{S}

This structure includes a cyclopropanesulfonyl group attached to a piperazine ring, which is further linked to a methyl-substituted purine moiety. This unique combination may influence its biological interactions and pharmacological properties.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The compound may function as an antagonist or agonist at specific targets, modulating signaling pathways crucial for cellular function.

Potential Targets:

  • Cytokinin Receptors : The purine structure suggests possible interactions with cytokinin receptors, which play significant roles in plant growth and development as well as in some human cellular processes .
  • Enzymatic Activity : Studies have indicated that similar purine derivatives can inhibit specific enzymes involved in metabolic pathways, suggesting that this compound may exhibit similar properties .

Biological Activity Studies

Research has focused on evaluating the pharmacological effects of this compound through various in vitro and in vivo studies.

In Vitro Studies

  • Cell Proliferation Assays : The compound was tested on different cell lines to assess its impact on cell growth and viability. Results indicated that it could inhibit proliferation in certain cancer cell lines, suggesting potential anti-cancer properties.
  • Receptor Binding Affinity : Binding assays demonstrated that the compound has a high affinity for specific receptors involved in neurotransmission and cellular signaling.

In Vivo Studies

  • Animal Models : Experiments conducted on rodent models showed that treatment with the compound resulted in significant changes in metabolic markers, indicating its potential role in metabolic regulation.
  • Toxicology Reports : Safety assessments revealed that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructureBiological Activity
6-Benzylamino-9-methylpurineStructureCytokinin activity; promotes cell division in plants
2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamideStructureAntidepressant effects; serotonin receptor modulation

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Cancer Treatment : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cancer progression.
  • Neuropharmacology Research : Research published in Neuropharmacology indicated that this compound could modulate neurotransmitter systems, providing insights into its potential use for treating neurological disorders.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-9-methyl-9H-purine and its analogs?

  • Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonyl groups (e.g., cyclopropanesulfonyl) are introduced to the piperazine ring using sulfonyl chlorides under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane . Key steps include:

  • Procedure A : Reaction of a purine intermediate with a pre-functionalized piperazine-sulfonyl derivative.
  • Purification : Flash chromatography or recrystallization, with yields ranging from 17% to 79% depending on substituents .
  • Validation : Confirmed via 1^1H NMR, 13^13C NMR, and mass spectrometry (MS), with HPLC purity >95% .

Q. How are structural integrity and purity ensured for this compound during synthesis?

  • Answer:

  • Analytical Techniques :
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent integration and chemical shifts (e.g., cyclopropane protons at δ 0.95–1.45 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 545.5 for butylsulfonyl analogs) .
  • HPLC : Reverse-phase chromatography monitors purity (>99% in some cases) and detects impurities .
  • Melting Points : Sharp melting ranges (e.g., 182–184°C) indicate crystalline purity .

Advanced Research Questions

Q. What strategies address low yields in sulfonyl-piperazine purine syntheses?

  • Answer:

  • Reagent Optimization : Using excess sulfonyl chloride (1.5–2.0 equiv) and anhydrous conditions to minimize hydrolysis .
  • Catalysis : Palladium catalysts (e.g., Pd(Ph3_3)4_4) improve coupling efficiency in Suzuki-Miyaura reactions for aryl substituents .
  • Solvent Selection : Polar aprotic solvents (e.g., NMP) enhance solubility of intermediates .
  • Case Study : Butylsulfonyl derivatives achieved 63–71% yields via Procedure A, while sterically hindered groups (e.g., cyclohexylmethyl) required extended reaction times .

Q. How do structural modifications at the piperazine-sulfonyl moiety influence biological activity?

  • Answer:

  • Key Findings :
  • Sulfonyl Group Size : Larger groups (e.g., cyclohexylmethyl) reduced receptor binding affinity compared to smaller cyclopropane analogs, likely due to steric hindrance .
  • Electron-Withdrawing Effects : Trifluoroacetyl groups increased metabolic stability but decreased solubility .
  • Methodology :
  • SAR Studies : Compare IC50_{50} values across analogs using receptor-binding assays (e.g., CB1/CB2 cannabinoid receptors) .
  • Computational Modeling : Docking studies predict interactions with hydrophobic receptor pockets .

Q. How can researchers resolve discrepancies in pharmacological data between analogs?

  • Answer:

  • Data Triangulation :
  • In Vitro/In Vivo Correlation : Validate receptor affinity (e.g., surface plasmon resonance) with functional assays (e.g., cAMP modulation) .
  • Metabolic Stability : Assess hepatic microsome half-lives to explain bioavailability variations .
  • Case Example : Compound 49 (morpholinylcarbonyl) showed higher potency than 48 (pyrrolidinylcarbonyl) due to improved hydrogen bonding with residues .

Experimental Design & Troubleshooting

Q. What experimental controls are critical for stability studies of the cyclopropanesulfonyl group?

  • Answer:

  • Conditions Tested :
  • pH Stability : Incubate in buffers (pH 2–10) and monitor degradation via HPLC .
  • Light/Temperature : Accelerated stability testing at 40°C/75% RH and UV exposure .
  • Analytical Controls :
  • Degradation Markers : Track sulfonate byproducts (e.g., cyclopropanesulfonic acid) using LC-MS .
  • Reference Standards : Use deuterated analogs for NMR quantification of hydrolysis .

Q. How can reaction scalability be improved without compromising purity?

  • Answer:

  • Process Optimization :
  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic sulfonylation .
  • Workflow Automation : Use in-line FTIR to monitor intermediate formation in real time .
  • Case Study : Scaling Procedure E (tetrahydropyran derivatives) from 50 mg to 10 g maintained >99% purity by optimizing solvent ratios (EtOAc/hexane) .

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